amino}ethene-1-sulfonyl fluoride CAS No. 60538-09-2](/img/structure/B14619261.png)
2-{[2-(Fluorosulfonyl)ethyl](phenyl)amino}ethene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride is a chemical compound known for its unique structure and properties. This compound features a combination of fluorosulfonyl and phenyl groups, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method includes the reaction of phenylamine with ethylene sulfonyl fluoride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride groups into sulfonamide or thiol groups.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides or thiols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules, including proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
Trifluoromethylbenzimidazole (TFMBI): Known for its ferroelectric properties and used in materials science.
Sulfonyl Fluorides: A broad class of compounds with similar reactivity, used in various chemical applications.
Uniqueness
This compound’s versatility and unique properties make it a valuable subject for ongoing scientific investigation and industrial application.
特性
CAS番号 |
60538-09-2 |
|---|---|
分子式 |
C10H11F2NO4S2 |
分子量 |
311.3 g/mol |
IUPAC名 |
2-[N-(2-fluorosulfonylethenyl)anilino]ethanesulfonyl fluoride |
InChI |
InChI=1S/C10H11F2NO4S2/c11-18(14,15)8-6-13(7-9-19(12,16)17)10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
InChIキー |
SBAKUYLNDLVMNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CCS(=O)(=O)F)C=CS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



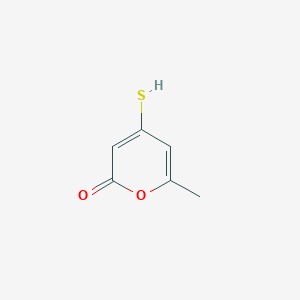
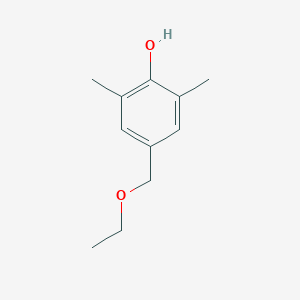
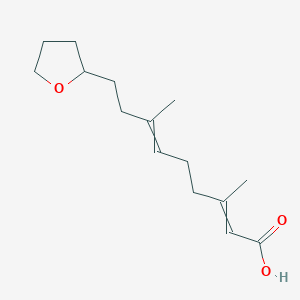
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)


![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
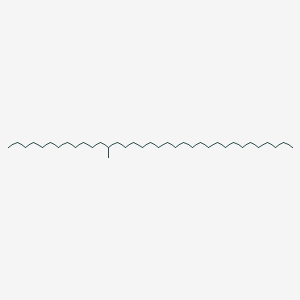
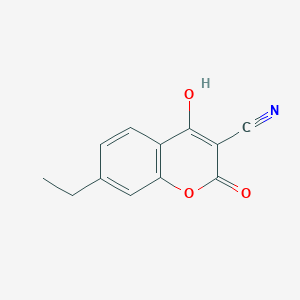
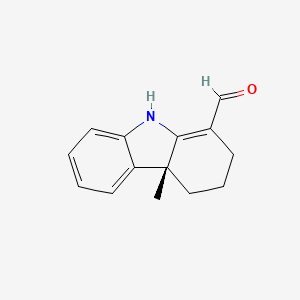
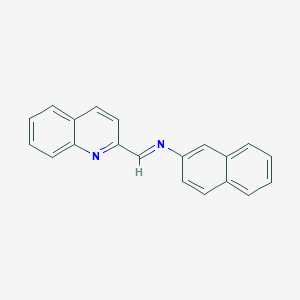
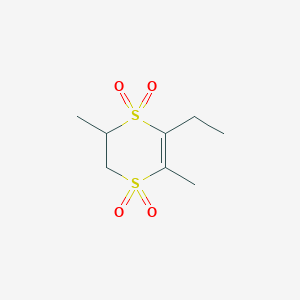
phosphanium chloride](/img/structure/B14619241.png)
